Nifurtoinol Nifurtoinol Nifurtoinol is an imidazolidine-2,4-dione that is hydantoin substituted at position 1 by a [(5-nitro-2-furyl)methylene]amino group and at position 3 by a hydroxymethyl group. It has a role as an antiinfective agent, an antibacterial drug and a hepatotoxic agent. It is a nitrofuran antibiotic, an imidazolidine-2,4-dione, an organonitrogen heterocyclic antibiotic and a hydrazone. It is functionally related to a semicarbazide.
Nifurtoinol is a derivative of nitrofuran used as an antibiotic in the treatment of urinary tract infections. Nifurtoinol is bactericidal to most gram-positive and gram-negative urinary tract pathogens.
Brand Name: Vulcanchem
CAS No.: 1088-92-2
VCID: VC21054986
InChI: InChI=1S/C9H8N4O6/c14-5-11-7(15)4-12(9(11)16)10-3-6-1-2-8(19-6)13(17)18/h1-3,14H,4-5H2
SMILES: C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO
Molecular Formula: C9H8N4O6
Molecular Weight: 268.18 g/mol

Nifurtoinol

CAS No.: 1088-92-2

Cat. No.: VC21054986

Molecular Formula: C9H8N4O6

Molecular Weight: 268.18 g/mol

* For research use only. Not for human or veterinary use.

Nifurtoinol - 1088-92-2

Specification

Description Nifurtoinol is an imidazolidine-2,4-dione that is hydantoin substituted at position 1 by a [(5-nitro-2-furyl)methylene]amino group and at position 3 by a hydroxymethyl group. It has a role as an antiinfective agent, an antibacterial drug and a hepatotoxic agent. It is a nitrofuran antibiotic, an imidazolidine-2,4-dione, an organonitrogen heterocyclic antibiotic and a hydrazone. It is functionally related to a semicarbazide.
Nifurtoinol is a derivative of nitrofuran used as an antibiotic in the treatment of urinary tract infections. Nifurtoinol is bactericidal to most gram-positive and gram-negative urinary tract pathogens.
CAS No. 1088-92-2
Molecular Formula C9H8N4O6
Molecular Weight 268.18 g/mol
IUPAC Name 3-(hydroxymethyl)-1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Standard InChI InChI=1S/C9H8N4O6/c14-5-11-7(15)4-12(9(11)16)10-3-6-1-2-8(19-6)13(17)18/h1-3,14H,4-5H2
Standard InChI Key UIDWQGRXEVDFCA-UHFFFAOYSA-N
Isomeric SMILES C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])CO
SMILES C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO
Canonical SMILES C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO

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